

Preclinical and Clinical Findings on Cardiac Function

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Compound Focus: Edasalonexent

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The table below summarizes the key findings from studies investigating **Edasalonexent's** impact on cardiac function in DMD.

Study Type / Model	Key Cardiac Findings	Outcome Summary
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| **Preclinical** (*mdx:Utrn*^{+/-} mouse model) | - Reduced cardiac hypertrophy

- Reduced myocardial fibrosis
- Prevented development of DMD-associated cardiomyopathy [1] [2] | **Positive:** Suggested potential for preventive effects on cardiomyopathy [1]. | | **Clinical (Phase 3 PolarisDMD Trial)** | - No statistically significant differences in **heart rate** compared to placebo [3] [4]
- No specific cardiac functional endpoints met [5] [3] | **Neutral/Negative:** Failed to demonstrate clinical benefit for cardiac function in human trials [5] [3] [4]. |

Detailed Experimental Protocols

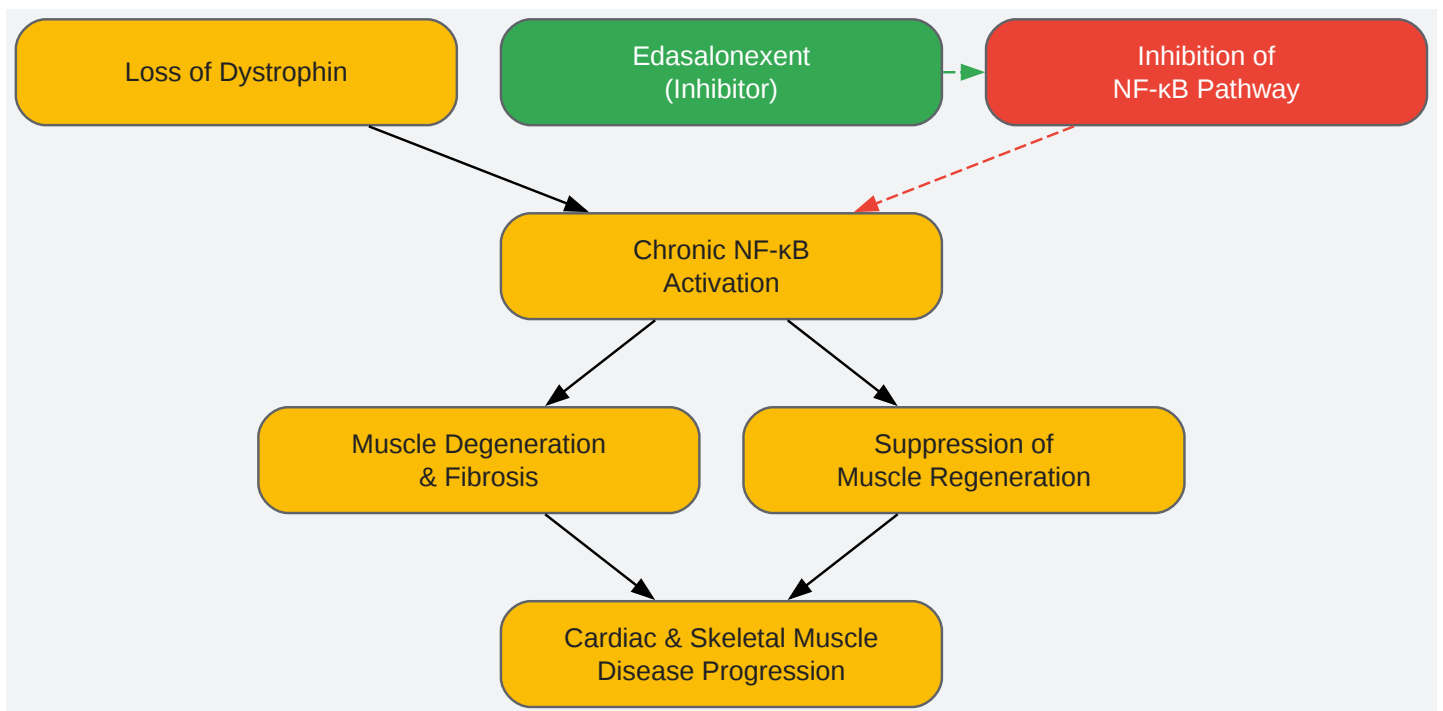
To help you evaluate the experimental evidence, here is a detailed breakdown of the methodologies used in the key studies.

- **Preclinical Study (Mouse Model)** [1] [2]

- **Model Used:** *mdx:Utrn*^{+/-} mouse model of DMD.
 - **Intervention:** **Edasalonexent** treatment.
 - **Primary Assessments:**
 - **Functional assays** to monitor heart activity.
 - **Histological analysis** to assess myocardial fibrosis.
 - **Biochemical and molecular assays** to examine clinical benefits.
 - **Key Outcome Measures:** Cardiac hypertrophy, fibrosis levels, and development of cardiomyopathy.
- **Clinical Trial (Phase 3 PolarisDMD) [5] [3] [4]**
 - **Trial Design:** International, randomized, double-blind, placebo-controlled study over 52 weeks.
 - **Participants:** 131 boys aged 4-7 years with DMD (any mutation type), not on glucocorticoids.
 - **Intervention:** **Edasalonexent** (100 mg/kg/day) vs. placebo.
 - **Cardiac-Related Assessments:**
 - **Vital signs**, including heart rate [4].
 - The search results do not indicate that more specific cardiac function measures (like echocardiography or MRI) were primary or secondary endpoints. The absence of significant findings on the collected measures was reported [3].

Mechanism of Action: NF-κB Pathway Inhibition

Edasalonexent was designed as an oral small-molecule inhibitor of NF-κB, a key signaling pathway driving disease progression in DMD. The diagram below illustrates its proposed mechanism for protecting cardiac and skeletal muscle.



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In DMD, the loss of dystrophin leads to the **chronic activation of NF-κB**, which is a key driver of pathology in both skeletal and cardiac muscle [1]. NF-κB promotes:

- **Inflammation and fibrosis**
- **Muscle degeneration**
- **Suppression of muscle regeneration**

Edasalonexent is a novel small molecule that covalently links salicylic acid and docosahexaenoic acid (DHA). It is designed to be **cleaved intracellularly**, releasing both active components to **synergistically inhibit NF-κB** [5] [6]. This mechanism was investigated as a potential way to slow disease progression in all patients, regardless of their specific dystrophin mutation.

Interpretation for Drug Development Professionals

The data presents a clear case of a promising preclinical mechanism that failed to translate into clinical efficacy for DMD.

- **Preclinical Promise:** The positive data in mouse models provided a strong rationale for investigating **Edasalonexent**'s potential to address DMD cardiomyopathy, a major unmet need and leading cause of mortality [1] [2].
- **Clinical Failure:** The Phase 3 PolarisDMD trial did not meet its primary or secondary endpoints, which focused on functional measures like the North Star Ambulatory Assessment (NSAA) and timed function tests [5] [3] [4]. The absence of a significant effect on heart rate, one of the measured safety parameters, further indicates a lack of demonstrable cardiac benefit in the clinical population.
- **Program Status:** Following these results, the development of **Edasalonexent**, including all clinical trials, was discontinued in late 2020 [3].

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